Technical Monograph: 2-[2-(3-Methoxyphenyl)ethyl]benzoic Acid Derivatives
Technical Monograph: 2-[2-(3-Methoxyphenyl)ethyl]benzoic Acid Derivatives
This guide provides an in-depth technical analysis of 2-[2-(3-methoxyphenyl)ethyl]benzoic Acid (CAS 17910-71-3) and its derivatives. This compound serves as a critical "dihydrostilbene" scaffold, primarily utilized as a regiospecific precursor in the synthesis of tricyclic pharmacophores, including 2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (2-methoxy-dibenzosuberone).
Core Identity & Strategic Applications in Medicinal Chemistry
Executive Summary
2-[2-(3-methoxyphenyl)ethyl]benzoic Acid is a specialized carboxylic acid intermediate characterized by a flexible ethylene bridge connecting a benzoic acid moiety to a meta-substituted anisole ring. Its primary utility lies in its role as a pre-organized synthon for intramolecular Friedel-Crafts acylations, yielding 2-substituted dibenzosuberones. These tricyclic ketones are foundational scaffolds for a class of CNS-active agents (tricyclic antidepressants, anticonvulsants) and emerging p38 MAP kinase inhibitors.
Unlike simple benzoic acid derivatives, the specific meta-positioning of the methoxy group in this molecule directs cyclization to the para-position relative to the methoxy substituent, enabling the synthesis of 2-substituted tricycles with high regioselectivity.
Chemical Identity & Properties
The compound belongs to the class of dihydrostilbene-2-carboxylic acids . Its physicochemical profile is defined by the lipophilic ethyl linker and the ionizable carboxylic acid tail.
| Property | Specification |
| IUPAC Name | 2-[2-(3-methoxyphenyl)ethyl]benzoic acid |
| CAS Number | 17910-71-3 |
| Molecular Formula | C₁₆H₁₆O₃ |
| Molecular Weight | 256.30 g/mol |
| Core Scaffold | Dihydrostilbene / Bibenzyl |
| Key Functional Groups | Carboxylic Acid (pKa ~4.1), Methoxy Ether (Meta) |
| Physical State | White to off-white crystalline solid |
| Melting Point | 116–119 °C |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |
Synthetic Methodologies
The synthesis of 2-[2-(3-methoxyphenyl)ethyl]benzoic acid must avoid over-reduction or premature cyclization. Two primary routes are validated for high-yield production.[1]
Protocol A: Phthalide Addition-Reduction (The Grignard Route)
This route is preferred for scale-up due to the availability of phthalide and the avoidance of transition metal catalysts.
Mechanism:
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Nucleophilic Addition: 3-Methoxybenzylmagnesium chloride attacks the lactone carbonyl of phthalide.
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Ring Opening: The lactone opens to form a keto-acid intermediate (or its carboxylate salt).
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Reduction: The benzylic ketone is reduced (typically via catalytic hydrogenation or Zn/AcOH) to the methylene group.
Step-by-Step Workflow:
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Grignard Preparation: React 3-methoxybenzyl chloride with Mg turnings in anhydrous THF (Reflux, 2h) to form the Grignard reagent.
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Addition: Cool the solution to 0°C. Add a solution of phthalide (1.0 equiv) in THF dropwise. Stir at RT for 4h.
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Quench: Acidify with 2M HCl to precipitate the intermediate 2-(3-methoxy-phenylacetyl)benzoic acid .
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Reduction: Dissolve the intermediate in acetic acid. Add Zn dust (5.0 equiv) and reflux for 6h (Clemmensen-type reduction) or use Pd/C + H₂ (40 psi) in EtOH.
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Isolation: Filter, concentrate, and recrystallize from Ethanol/Water.
Protocol B: The Wittig-Hydrogenation Route
Ideal for generating derivatives with modifications on the ethyl bridge.
Mechanism:
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Wittig Olefination: Reaction of (3-methoxybenzyl)triphenylphosphonium chloride with 2-carboxybenzaldehyde (phthalaldehydic acid).
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Hydrogenation: Reduction of the resulting stilbene double bond.
Figure 1: Validated synthetic pathways for the production of the target dihydrostilbene acid.
Key Application: Regioselective Cyclization to Dibenzosuberones
The most critical application of this molecule is its conversion into 2-methoxy-dibenzosuberone (CAS 17910-72-4). This transformation constructs the tricyclic core found in numerous psychotropic drugs.
The Regioselectivity Challenge
Cyclization of the carboxylic acid (via the acid chloride) onto the meta-substituted ring can theoretically occur at two positions:
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Para to Methoxy: Yields the 2-methoxy isomer (Target).
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Ortho to Methoxy: Yields the 4-methoxy isomer (Impurity).
Electronic Control: The methoxy group is an ortho, para-director. However, steric hindrance at the position between the methoxy group and the ethyl bridge (the ortho site) strongly disfavors cyclization there. Consequently, the reaction is highly selective for the para position, yielding the 2-methoxy-dibenzosuberone.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
Reagents: Polyphosphoric Acid (PPA) or Trifluoroacetic Anhydride (TFAA).
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Activation: Mix 2-[2-(3-methoxyphenyl)ethyl]benzoic acid (10 g) with Polyphosphoric Acid (100 g).
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Cyclization: Heat the viscous mixture to 80–100°C for 2–3 hours. Monitor by TLC (disappearance of acid, appearance of fluorescent ketone).
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Quench: Pour the hot reaction mixture onto crushed ice (500 g) with vigorous stirring.
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Extraction: Extract the resulting suspension with Dichloromethane (3 x 100 mL).
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Purification: Wash organic layer with 1M NaOH (to remove unreacted acid) and Brine. Dry over MgSO₄. Evaporate to yield 2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one .
Figure 2: Mechanism of Intramolecular Friedel-Crafts Acylation mediated by PPA.
Biological Relevance & Therapeutic Implications
While the acid itself is primarily an intermediate, the 2-methoxy-dibenzosuberone scaffold derived from it is a pharmacophore of significant interest.
p38 MAP Kinase Inhibition
Recent medicinal chemistry efforts have identified 2-substituted dibenzosuberones as potent inhibitors of p38α mitogen-activated protein kinase (MAPK) .[2]
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Mechanism: The tricyclic ketone mimics the ATP-binding pocket of the kinase.
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Relevance: p38 MAPK is a key mediator of cytokine production (TNF-α, IL-1β) in inflammatory diseases like rheumatoid arthritis.
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SAR Insight: The 2-methoxy group serves as a hydrogen bond acceptor or can be further derivatized to optimize binding affinity.
Relationship to Sarpogrelate
Structurally, the target molecule is an oxidized analog of the core phenol found in Sarpogrelate (a 5-HT2A antagonist).
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Sarpogrelate Core: 2-[2-(3-methoxyphenyl)ethyl]phenol.
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Target Molecule: 2-[2-(3-methoxyphenyl)ethyl]benzoic acid.[3]
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Connection: The benzoic acid derivative can theoretically be converted to the phenol via a Baeyer-Villiger oxidation of the corresponding acetophenone or via oxidative decarboxylation (though direct synthesis of the phenol is more common). Researchers investigating metabolites of Sarpogrelate often synthesize this acid to rule out oxidation of the phenolic ring as a metabolic pathway.
References
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Santa Cruz Biotechnology. 2-[2-(3-Methoxyphenyl)ethyl]benzoic acid Product Monograph. Retrieved from
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ChemicalBook. CAS 17910-71-3 Data Sheet. Retrieved from
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ChemSrc. 2-Methoxy-dibenzosuberone (CAS 17910-72-4) and Precursors. Retrieved from
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Laufer, S. A., et al. (2012). Design, synthesis, and biological evaluation of novel disubstituted dibenzosuberones as highly potent and selective inhibitors of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry.
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US Patent 4399141A. 5-Alkyl or hydroxyalkyl substituted-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imines and anticonvulsant use thereof. Retrieved from



